N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-10-6-9-15(13-16)20-19(22)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRARDIUXSNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324822 | |
| Record name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339230-66-9 | |
| Record name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide typically involves the reaction of 3-(dimethylamino)aniline with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound exhibits diverse reactivity due to its structural features:
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Amide Functional Group : Susceptible to hydrolysis, amidation, and nucleophilic attack.
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Dimethylamino Group : Acts as a nucleophile in substitution reactions.
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Naphthalene Core : Prone to electrophilic aromatic substitution or organometallic addition.
Key Reaction Types
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Hydrolysis of the Carboxamide Group
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Nucleophilic Substitution at the Dimethylamino Group
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Organolithium-Mediated Reactions
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Reduction and Oxidation
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The amide group can be reduced to amines using reagents like LiAlH₄, while oxidation may yield nitriles or carboxylic acids.
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Common Reagents and Conditions
Major Products Formed
| Reaction Type | Products | Key Features |
|---|---|---|
| Hydrolysis | Naphthalene-1-carboxylic acid | Loss of amide group |
| Substitution | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxylate derivatives | Altered electronic properties |
| Organolithium Addition | Hydroxyindanones | Ring contraction |
Reaction Mechanisms
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Hydrolysis Mechanism
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Organolithium Addition
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Substitution at Dimethylamino Group
Comparative Reactivity
| Compound | Reaction Type | Product Stability |
|---|---|---|
| N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | Hydrolysis | Moderate |
| 1-Dimethylaminonaphthalene-8-carbaldehyde | O-acylation | High |
| N-[4-(dimethylamino)phenethyl]-1-naphthamide | Reduction | Low |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the naphthalene structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study: Synthesis and Testing
A series of analogs were synthesized by modifying the naphthalene backbone. The resulting compounds were tested against breast cancer cell lines (MCF-7). The most promising analog showed a 50% inhibition concentration (IC50) of 12 µM, indicating significant anticancer activity compared to the control group .
Materials Science
2.1 Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a potential material for OLEDs due to its favorable electronic properties. Its ability to emit light upon excitation makes it suitable for use in display technologies.
Data Table: OLED Performance Metrics
| Compound | Emission Wavelength (nm) | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|---|
| This compound | 550 | 300 | 15 |
| Reference Compound A | 520 | 250 | 12 |
| Reference Compound B | 580 | 400 | 18 |
Fluorescent Probes
3.1 Biological Imaging
This compound is also utilized as a fluorescent probe for biological imaging due to its strong fluorescence properties and stability in biological environments.
Case Study: Application in Cellular Imaging
In a study involving live-cell imaging, the compound was used to stain cells for tracking intracellular processes. Its fluorescence intensity allowed for real-time monitoring of cellular dynamics, providing insights into cellular behaviors under various conditions .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide with structurally analogous compounds, focusing on substituent effects, synthesis yields, physical properties, and functional applications.
Table 1: Key Properties of Naphthalene-1-carboxamide Derivatives
Key Comparisons:
Electronic Effects: The dimethylamino group is strongly electron-donating, which contrasts with electron-withdrawing groups like bromo (-Br) or trifluoromethyl (-CF₃) in compounds 6b, 6c, and 7a–c . This difference impacts charge distribution, reactivity in electrophilic substitution, and interactions in biological systems.
Synthetic Accessibility: Brominated derivatives (e.g., 6b, 6c) are synthesized via direct coupling of naphthalene-1-carboxylic acid chloride with bromoanilines, achieving high yields (84–90%) . Trifluoromethylated analogs (7a–c) require more specialized reagents (e.g., trifluoromethylating agents) and show slightly lower yields (68–78%) . The dimethylamino derivative likely follows similar coupling chemistry but may require protection/deprotection of the amino group during synthesis.
Biological Activity: Chlorophenyl and nitrophenyl derivatives (e.g., compounds 1 and 2 in ) exhibit antimicrobial properties, suggesting that substituent polarity and steric effects influence bioactivity . The dimethylamino group’s basicity could modulate interactions with microbial targets.
Physical Properties: Melting points for halogenated derivatives (152–195°C) are higher than those for trifluoromethylated analogs (148–193°C), reflecting differences in crystal packing and intermolecular forces .
Applications in Materials Science: Derivatives like N-(2-methoxyethyl)-tetrahydrobenzothiophene carboxamide () highlight the versatility of naphthalene carboxamides in designing functional materials. The dimethylamino group’s electron-rich nature could make it a candidate for nonlinear optical (NLO) applications, as seen in related acrylamide derivatives () .
Biological Activity
N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a naphthalene core substituted with a dimethylamino group and a carboxamide moiety. Its molecular formula is C_{16}H_{17}N_{1}O_{1}, and it possesses distinct physicochemical properties that influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, derivatives of naphthalene carboxamides have shown promising activity against resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Naphthalene Carboxamide Derivatives
| Compound Name | MIC (µM) against MRSA | MIC (µM) against M. tuberculosis |
|---|---|---|
| This compound | 0.5 | 10 |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16 | 10 |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.68 | 10 |
The above table illustrates that this compound exhibits moderate antimicrobial activity, with a minimum inhibitory concentration (MIC) of 0.5 µM against MRSA, comparable to other potent derivatives .
The proposed mechanisms by which naphthalene carboxamides exert their antimicrobial effects include:
- Inhibition of ATP Synthase : These compounds may inhibit bacterial respiration by targeting ATP synthase complexes.
- Disruption of Proton Gradients : They can act as proton shuttles, disrupting cellular proton gradients essential for bacterial viability.
- Inhibition of Photosynthetic Electron Transport : Some studies suggest that these compounds may interfere with electron transport in chloroplasts, impacting both bacterial and plant systems .
Anticancer Activity
In addition to their antimicrobial properties, naphthalene carboxamides have been investigated for their anticancer potential. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
One study evaluated the effects of this compound on gastric cancer cell lines (SGC-7901). The findings revealed:
- IC50 Value : The compound exhibited an IC50 value of approximately 0.4 µM, indicating strong antiproliferative activity.
- Mechanism : The compound was found to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to G2/M phase arrest in the cell cycle .
Summary of Findings
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against MRSA and M. tuberculosis, with MIC values indicating significant potency.
- Anticancer Activity : Induces apoptosis in cancer cells with a low IC50 value, demonstrating potential as an anticancer agent.
- Mechanisms : Involves inhibition of ATP synthase, disruption of proton gradients, and interference with microtubule dynamics.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with 3-(dimethylamino)aniline. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Intermediate purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acid to amine) and temperature (60–80°C) to maximize yield.
Q. How can X-ray crystallography elucidate the molecular structure of this compound?
Single-crystal X-ray diffraction provides atomic-resolution structural
- Crystal growth : Slow evaporation of a saturated solution in DCM/hexane mixtures yields suitable crystals .
- Data collection : At 100 K, measure diffraction patterns using synchrotron radiation or a laboratory X-ray source.
- Refinement : Software like SHELX refines bond lengths (e.g., C–C avg. 1.42 Å) and torsional angles, confirming the planar naphthalene moiety and dimethylamino group geometry .
Q. What experimental design principles apply to toxicological studies of this compound?
Follow inclusion criteria from toxicological profiles (e.g., ATSDR guidelines):
- Exposure routes : Prioritize oral and inhalation routes due to environmental relevance .
- Health outcomes : Assess systemic effects (hepatic, renal) in rodents using OECD Test Guidelines (e.g., TG 453 for chronic toxicity) .
- Dose selection : Conduct range-finding studies to determine LD50 and NOAEL (No Observed Adverse Effect Level) .
Advanced Research Questions
Q. How can spectroscopic methods resolve ambiguities in reaction intermediates during synthesis?
- NMR analysis : Compare -NMR shifts for diagnostic peaks (e.g., dimethylamino protons at δ 2.8–3.1 ppm and naphthalene aromatic protons at δ 7.5–8.3 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]) via ESI-MS and fragment patterns to validate intermediate structures .
- IR spectroscopy : Identify carbonyl (C=O) stretching at ~1650 cm to confirm amide bond formation .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can contradictions in toxicity data across experimental models be resolved?
- Species-specific metabolism : Compare hepatic CYP450 activity in rodents vs. human microsomes to explain differential metabolite profiles .
- Dose-response reconciliation : Apply Hill slope models to assess threshold effects; low-dose hormesis may explain non-linear responses .
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays (e.g., HepG2 cells) to validate in vivo findings and adjust for metabolic clearance rates .
Methodological Tables
Q. Table 1. Key Parameters for Toxicological Study Design
| Parameter | Recommendation | Reference |
|---|---|---|
| Exposure Duration | 90-day subchronic (OECD TG 408) | |
| Biomarkers | Serum ALT, BUN, creatinine | |
| Sample Size | n=10/group (rodents) | |
| Statistical Analysis | ANOVA with post-hoc Tukey test (p<0.05) |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Signals | Purpose |
|---|---|---|
| -NMR | δ 2.95 (s, 6H, N(CH)) | Confirms dimethylamino group |
| ESI-MS | [M+H] = 305.2 | Validates molecular weight |
| XRD | R-factor = 0.050 | Ensures crystallographic purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
